Scientific research has focused on understanding how pyridaphenthion works to kill insects and mites. Studies have shown that it disrupts the insect's nervous system by inhibiting an enzyme called acetylcholinesterase [1]. This enzyme is crucial for proper nerve impulse transmission. By inhibiting it, pyridaphenthion causes paralysis and eventually death in the target pest [1].
*Source: [1] Insecticide Action Committee: Mode of Action Classification Scheme (FRAC code: 01A) ()
Some scientific research has investigated the environmental impact of pyridaphenthion. Studies have shown that it can be toxic to non-target organisms, including birds, fish, and beneficial insects [2]. Additionally, pyridaphenthion is persistent in the environment, meaning it can break down slowly and remain in soil and water for extended periods [2].
*Source: [2] (Pyridaphenthion Pesticide Information Profile) ()
Another area of scientific research concerns the development of resistance to pyridaphenthion in insects and mites. Repeated use of the insecticide can lead to the emergence of pest populations resistant to its effects [3]. This necessitates the development of alternative pest control strategies.
*Source: [3] (Insecticide Resistance Management (IRM) for Pyridaphenthion) ()
Pyridaphenthion is an organothiophosphate compound with the chemical formula C₁₄H₁₇N₂O₄PS and a molecular weight of 340.33 g/mol. It is primarily recognized for its role as an insecticide and acaricide, functioning by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system in insects and other organisms . The compound appears as a pale yellow solid and has been classified under various safety regulations due to its toxicological properties .
Pyridaphenthion acts as an acetylcholinesterase (AChE) inhibitor. AChE is an enzyme essential for the proper functioning of the nervous system. Pyridaphenthion binds to the active site of AChE, preventing it from breaking down the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the nervous system, causing overstimulation and ultimately death of the insect.
Pyridaphenthion exhibits significant biological activity primarily as an insecticide. Its mechanism of action involves:
Toxicological studies indicate that it has acute toxicity levels with an LD50 (oral) of 424 mg/kg in rats and an LC50 (inhalation) of 1,100 mg/m³ .
Pyridaphenthion can be synthesized through several methods:
These methods are often optimized for yield and purity based on specific application needs.
Pyridaphenthion is primarily used in agricultural settings as:
Studies investigating the interactions of pyridaphenthion reveal:
Pyridaphenthion shares similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Malathion | C10H19O6PS2 | Acetylcholinesterase inhibitor | Less persistent in the environment compared to pyridaphenthion. |
Chlorpyrifos | C10H11Cl3NO3PS | Acetylcholinesterase inhibitor | More widely used but has higher toxicity profiles. |
Diazinon | C12H15N2O3PS | Acetylcholinesterase inhibitor | Known for its rapid degradation but similar efficacy. |
Pyridaphenthion stands out due to its specific structural features and its dual role as both an insecticide and acaricide, which may not be present in all similar compounds.
Gas chromatography-mass spectrometry represents the most widely utilized analytical approach for pyridaphenthion determination in complex matrices. The technique provides exceptional sensitivity and selectivity through effective separation and mass spectral identification [1] [2]. A novel analytical strategy employing liquid phase microextraction coupled with gas chromatography-mass spectrometry achieved remarkable detection limits of 0.8 μg/L and quantification limits of 2.7 μg/L for pyridaphenthion in soybean sprout samples [1]. The method utilized a metal sieve linked double syringe system, eliminating the need for disperser solvents while providing approximately 273-fold improvement in detection limit compared to conventional gas chromatography-mass spectrometry systems [1].
The optimization of gas chromatography-mass spectrometry parameters significantly influences analytical performance. Fast gas chromatography-mass spectrometry methods utilizing split injection demonstrated excellent quantitative performance with coefficient of variation values below 8% for pesticide standards at 200 μg/L concentration levels [3]. The application of splitless injection techniques enhanced sensitivity by introducing larger sample volumes into the analytical column, though slight deterioration in peak separation was observed [3].
Tandem mass spectrometry configurations provide enhanced selectivity through multiple reaction monitoring modes. Gas chromatography-tandem mass spectrometry methods achieved detection limits ranging from 3.2 to 9.8 μg/kg for various organophosphate pesticides, including pyridaphenthion, in agricultural samples [4]. The technique demonstrated robust performance across diverse matrices with quantification limits between 9.8 and 32.3 μg/kg [4].
High performance liquid chromatography coupled with ultraviolet detection offers complementary analytical capabilities for pyridaphenthion analysis. The technique provides excellent chromatographic resolution while maintaining cost-effectiveness compared to mass spectrometric detection systems [5]. Multiresidue analytical methods incorporating high performance liquid chromatography-ultraviolet detection achieved detection limits between 0.001 and 0.03 μg/g for pyridaphenthion in pre-harvested fruits and vegetables [5].
The optimization of mobile phase composition critically affects separation efficiency and detection sensitivity. Gradient elution programs utilizing acetonitrile-water mixtures with formic acid and ammonium formate modifiers provide optimal retention and peak shape for pyridaphenthion analysis [6]. The incorporation of online dilution systems enhances chromatographic performance for early-eluting compounds through effective mixing with aqueous mobile phases [6].
Liquid chromatography-tandem mass spectrometry represents the gold standard for trace-level pyridaphenthion determination in complex matrices. The technique combines excellent chromatographic separation with highly selective mass spectrometric detection [7] [8]. Electrospray ionization-tandem mass spectrometry methods achieved detection capabilities below 5 μg/kg for pyridaphenthion in apple samples using matrix-matched calibration strategies [7].
The development of comprehensive multiresidue methods enables simultaneous determination of pyridaphenthion alongside numerous other pesticide residues. Large-scale liquid chromatography-tandem mass spectrometry methods incorporating over 400 analytes demonstrated robust analytical performance with triggered multiple reaction monitoring acquisition modes [6]. The optimization of source conditions and injection volumes allowed reduction of matrix introduction while maintaining analytical sensitivity [6].
QuEChERS sample preparation methods provide effective extraction and cleanup for pyridaphenthion analysis in fruits and vegetables. The technique utilizes acetonitrile extraction followed by dispersive solid-phase extraction cleanup, achieving excellent recovery rates across diverse matrices [8] [9]. The integration of QuEChERS preparation with liquid chromatography-tandem mass spectrometry analysis enables routine monitoring applications with linear ranges from 1 to 200 ng/mL [8].
Ultraviolet-visible spectrophotometry provides fundamental analytical capabilities for pyridaphenthion determination based on molecular absorption characteristics. The technique measures light absorption across ultraviolet and visible wavelength ranges, typically from 200 to 400 nanometers for pesticide analysis [10] [11]. Pyridaphenthion exhibits characteristic absorption bands resulting from π→π* and n→π* electronic transitions in its conjugated pyridazinone ring system [10].
The optimization of spectrophotometric conditions requires careful consideration of wavelength selection, solvent effects, and matrix interferences. Maximum absorption wavelengths for organophosphate pesticides typically occur between 200 and 280 nanometers, corresponding to aromatic chromophore absorption [10]. Detection limits for direct ultraviolet-visible spectrophotometric analysis range from 0.1 to 1.0 mg/L, depending on matrix complexity and instrumental parameters [11].
Derivative spectrophotometry enhances analytical selectivity by eliminating background interferences and resolving overlapping absorption bands. The technique calculates mathematical derivatives of absorption spectra, improving detection limits to 0.001-0.1 mg/L range for pesticide analysis in complex matrices [12]. Second and third derivative spectra provide enhanced resolution of spectral features while maintaining quantitative relationships [12].
Fluorescence spectrophotometry offers enhanced sensitivity compared to absorption-based techniques through detection of emitted photons following molecular excitation. The method provides detection limits in the 10⁻⁸ to 10⁻⁹ M range for fluorescent pesticide derivatives or complexes [13]. Native fluorescence of pyridaphenthion is typically weak, requiring derivatization reactions or complexation with fluorescent reagents for enhanced detection [13].
Post-column derivatization techniques enable fluorescence detection of non-fluorescent pesticides through chemical modification following chromatographic separation. The approach combines chromatographic selectivity with fluorescence sensitivity, achieving detection limits below 0.1 μg/L for carbamate and organophosphate pesticides [14]. Reaction conditions including pH, temperature, and reagent concentrations require optimization for maximum fluorescence yield [14].
Quantum dot-based fluorescence sensors provide enhanced detection capabilities through energy transfer mechanisms. Cadmium telluride and cadmium sulfide quantum dots demonstrate fluorescence quenching responses to organophosphate pesticides with detection limits approaching 10⁻⁸ M [15]. The sensors utilize fluorescence resonance energy transfer or photoelectron transfer processes for signal transduction [15].
Surface-enhanced Raman scattering spectroscopy enables highly sensitive vibrational spectroscopic analysis of pyridaphenthion through electromagnetic field enhancement at metal nanoparticle surfaces. The technique provides detection limits in the 10⁻¹⁰ to 10⁻¹² M range with excellent molecular specificity [13]. Silver and gold nanoparticles serve as enhancing substrates with enhancement factors exceeding 10⁸ [13].
The optimization of surface-enhanced Raman scattering substrates critically affects analytical performance. Controlled aggregation of metal nanoparticles creates electromagnetic hotspots that dramatically enhance Raman signal intensity [13]. Functionalized substrates incorporating molecular recognition elements provide enhanced selectivity for target pesticide molecules [13].
Portable surface-enhanced Raman scattering systems enable field-deployable pesticide analysis with rapid response times. Handheld instruments equipped with laser excitation sources and charge-coupled device detectors provide quantitative analysis capabilities for agricultural monitoring applications [13]. The technique offers advantages of minimal sample preparation requirements and direct analysis of complex matrices [13].
Electrochemical biosensors represent a rapidly advancing field for pyridaphenthion detection, utilizing biological recognition elements coupled with electrochemical transduction. Acetylcholinesterase-based biosensors demonstrate exceptional sensitivity through enzyme inhibition mechanisms, achieving detection limits between 0.06 and 15 nanomolar for organophosphate pesticides [16] [17]. The sensors measure decreased enzyme activity following pesticide exposure, providing quantitative response proportional to inhibitor concentration [16].
Screen-printed electrode platforms offer cost-effective and disposable sensor configurations for routine monitoring applications. Carbon and platinum working electrodes modified with acetylcholinesterase demonstrate robust analytical performance with detection limits ranging from 0.8 to 130 nanomolar depending on enzyme specificity [16]. The immobilization of enzymes through polyacrylamide polymerization or crosslinking agents provides stable biosensor configurations with extended operational lifetimes [16].
Non-enzymatic electrochemical sensors eliminate stability concerns associated with biological recognition elements through direct electrochemical detection mechanisms. Copper oxide nanorod sensors achieved detection limits in the 10⁻⁷ molar range for organophosphate pesticides with sensitivities exceeding 1.0 μA per ng/mL [18]. The sensors demonstrate excellent selectivity against interference molecules while maintaining rapid response characteristics [18].
Optical biosensors combine biological recognition with photometric signal transduction for sensitive pyridaphenthion detection. Methyl parathion hydrolase-based optical sensors utilize enzymatic hydrolysis of organophosphate pesticides to generate colorimetric products detectable through absorption spectrophotometry [19]. The sensors achieved detection limits of 4 μM with linear response ranges spanning four orders of magnitude [19].
The immobilization of recognition elements through metal-chelate affinity provides reversible and regenerable sensor configurations. Histidine-tagged enzymes bound to nitrilotriacetic acid agarose matrices enable convenient sensor renewal through imidazole elution and fresh enzyme addition [19]. Light-emitting diode-based optical systems provide cost-effective instrumentation for portable sensor applications [19].
Fiber optic sensors extend optical detection capabilities to remote monitoring applications through waveguide light transmission. Surface plasmon resonance sensors incorporating molecularly imprinted polymers achieved detection limits below 0.001 parts per billion with real-time response characteristics [20]. The sensors demonstrate excellent selectivity through template-specific recognition sites while maintaining rapid equilibration kinetics [20].
Nanotechnology platforms provide enhanced sensitivity and selectivity for pyridaphenthion detection through unique size-dependent properties. Gold nanoparticle-based colorimetric sensors utilize aggregation-induced color changes for visual pesticide detection [21] [22]. The sensors achieve detection limits in the 0.1 to 1.0 nanomolar range with response times between 10 and 30 minutes [21].
Quantum dot fluorescence sensors offer exceptional brightness and photostability compared to conventional fluorophores. Cadmium telluride quantum dots functionalized with recognition elements demonstrate fluorescence quenching responses to organophosphate pesticides with detection limits approaching 10⁻⁸ M [15]. The sensors utilize fluorescence resonance energy transfer mechanisms for signal transduction with excellent selectivity characteristics [15].
Magnetic nanoparticle-based sensors enable magnetic separation and concentration of target analytes prior to detection. Iron oxide nanoparticles functionalized with acetylcholinesterase provide magnetic control of sensor localization while maintaining enzymatic activity [15]. The approach enables temporal and spatial control of sensor deployment with convenient electrode renewal capabilities [15].
Smartphone-integrated sensors represent emerging technologies for democratized pesticide monitoring through consumer device integration. Paper-based sensors coupled with smartphone camera detection provide quantitative analysis capabilities for field applications [23]. The platforms utilize colorimetric or fluorescence changes detectable through standard smartphone cameras with specialized analysis applications [23].
The optimization of smartphone detection requires consideration of ambient lighting conditions, camera specifications, and image processing algorithms. Machine learning approaches enable automated analysis of sensor responses with improved accuracy compared to manual interpretation [23]. The integration of global positioning system capabilities enables spatial mapping of contamination patterns for agricultural monitoring [23].
Phase I metabolism of pyridaphenthion generates hydroxylated derivatives through cytochrome P450-mediated oxidation reactions. High-resolution mass spectrometry enables structural elucidation of metabolites through accurate mass measurements and fragmentation pattern analysis [24] [25]. Liquid chromatography-high resolution mass spectrometry methods provide comprehensive metabolite profiling with detection capabilities below 1 μg/L in biological matrices [24].
The identification of hydroxylated metabolites requires systematic evaluation of potential oxidation sites within the pyridaphenthion molecular structure. Aromatic hydroxylation typically occurs at positions meta to existing substituents, while aliphatic hydroxylation affects alkyl side chains [24]. Ion mobility spectrometry-mass spectrometry provides additional structural information through gas-phase separation of isomeric metabolites [25].
Metabolite stability considerations influence analytical method development and biomarker utility. Hydroxylated derivatives demonstrate moderate stability in biological matrices with half-lives ranging from hours to days depending on substitution patterns [24]. The optimization of sample handling procedures including pH adjustment and antioxidant addition preserves metabolite integrity during analysis [24].
Phase II metabolism involves conjugation of pyridaphenthion metabolites with endogenous cofactors including glucuronic acid, sulfate, and glutathione. These conjugation reactions enhance water solubility and facilitate excretion while generating characteristic biomarkers for exposure assessment [26] [27]. Nuclear magnetic resonance spectroscopy provides definitive structural characterization of conjugated metabolites through multi-dimensional correlation experiments [26].
Glucuronide conjugates represent major metabolic products detectable in urine samples following pyridaphenthion exposure. The conjugates demonstrate high stability in biological matrices with extended detection windows compared to parent compounds [26]. Enzymatic hydrolysis using β-glucuronidase enables quantification of total metabolite burden including both free and conjugated forms [26].
Glutathione conjugates indicate oxidative stress responses following pesticide exposure and serve as biomarkers for reactive metabolite formation. The conjugates require specialized analytical approaches due to their polar nature and potential degradation during sample processing [27]. Liquid chromatography-tandem mass spectrometry methods utilizing multiple reaction monitoring provide sensitive detection of glutathione adducts [27].
Environmental degradation of pyridaphenthion generates transformation products through hydrolysis, photolysis, and microbial metabolism processes. These degradation products serve as environmental markers for pesticide application and persistence assessment [28] [29]. Cyanobacterial degradation studies reveal cellular uptake and metabolic transformation pathways leading to dehydroxylation and side chain breakdown [28].
The characterization of environmental metabolites requires consideration of matrix effects and transformation kinetics. Solid-phase extraction techniques enable concentration and cleanup of environmental samples prior to analysis [30]. Ion chromatography-mass spectrometry methods provide separation and identification of polar degradation products including phosphoric acid derivatives [30].
Metabolomic approaches enable comprehensive profiling of transformation products in environmental systems. Non-targeted metabolomics using high-resolution mass spectrometry identifies novel degradation pathways and transformation products [31]. The integration of metabolomic data with environmental fate models improves prediction of pesticide behavior in natural systems [31].
The development of pyridaphenthion biomarkers requires evaluation of metabolite specificity, stability, and analytical accessibility. Specific metabolites unique to pyridaphenthion exposure provide unambiguous biomarkers for human health assessment [26] [24]. Cross-reactivity studies with structurally related pesticides ensure biomarker specificity and prevent false positive results [26].
Biomarker validation encompasses assessment of dose-response relationships, temporal profiles, and inter-individual variability. Controlled exposure studies in model organisms establish quantitative relationships between exposure levels and biomarker concentrations [32] [33]. The validation process includes evaluation of confounding factors such as age, gender, and genetic polymorphisms affecting metabolic capacity [24].
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